molecular formula C16H15NO5 B14177036 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one CAS No. 854691-94-4

3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one

Cat. No.: B14177036
CAS No.: 854691-94-4
M. Wt: 301.29 g/mol
InChI Key: FFYQSUJSKCIYNX-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one is an organic compound that belongs to the class of hydroxy ketones. These compounds are characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within the same molecule. The compound features a methoxyphenyl group and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one can be achieved through various organic reactions. One common method involves the aldol condensation reaction between 4-methoxybenzaldehyde and 2-nitroacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: 3-Oxo-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one.

    Reduction: 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-aminophenyl)propan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one
  • 3-Hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one
  • 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-chlorophenyl)propan-1-one

Uniqueness

The presence of both a methoxy group and a nitro group in 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one makes it unique compared to other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

854691-94-4

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one

InChI

InChI=1S/C16H15NO5/c1-22-12-8-6-11(7-9-12)15(18)10-16(19)13-4-2-3-5-14(13)17(20)21/h2-9,16,19H,10H2,1H3

InChI Key

FFYQSUJSKCIYNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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